molecular formula C23H19BrN2O6 B3736916 METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE

METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE

Cat. No.: B3736916
M. Wt: 499.3 g/mol
InChI Key: UJICBUKEEGNWFK-QGOAFFKASA-N
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Description

METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O6/c1-30-17-9-3-14(4-10-17)13-18(26-22(28)19-11-12-20(24)32-19)21(27)25-16-7-5-15(6-8-16)23(29)31-2/h3-13H,1-2H3,(H,25,27)(H,26,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJICBUKEEGNWFK-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
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METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
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METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
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METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
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METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE
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METHYL 4-[(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE

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